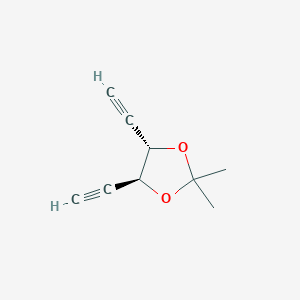![molecular formula C11H16O4 B14222447 2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- CAS No. 828916-66-1](/img/structure/B14222447.png)
2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- is an organic compound with a unique structure that combines a furanone ring with a tetrahydrofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- typically involves the reaction of 2(5H)-furanone with 3-(tetrahydro-2-furanyl)propyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the furanone ring to a dihydrofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Amino or thio derivatives.
科学的研究の応用
2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
Similar Compounds
3-(tetrahydro-2-furanyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a furanone ring.
4-iodo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide: Contains a tetrahydrofuran moiety but with different functional groups.
Uniqueness
2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- is unique due to its combination of a furanone ring and a tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
828916-66-1 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC名 |
3-[3-(oxolan-2-yl)propoxy]-2H-furan-5-one |
InChI |
InChI=1S/C11H16O4/c12-11-7-10(8-15-11)14-6-2-4-9-3-1-5-13-9/h7,9H,1-6,8H2 |
InChIキー |
QOJHIPDDILJYHV-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CCCOC2=CC(=O)OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


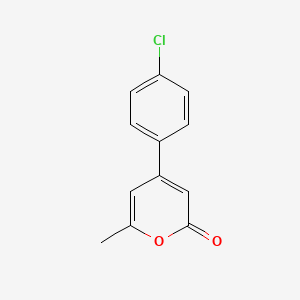
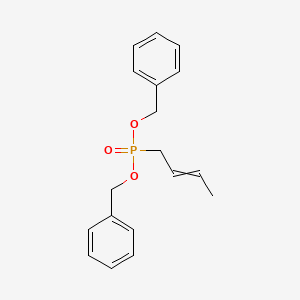

![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)

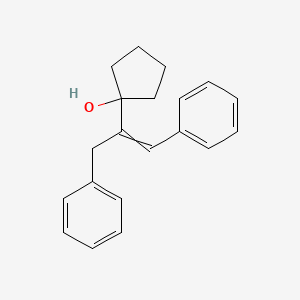
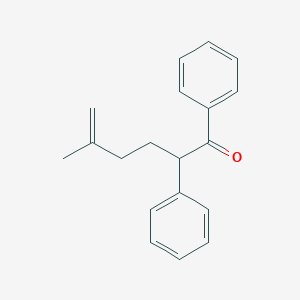
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)

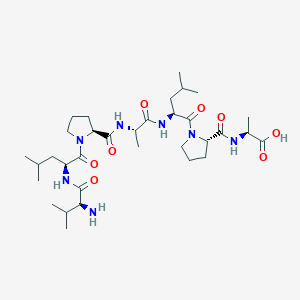
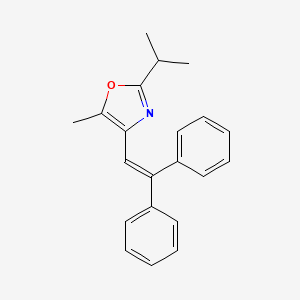
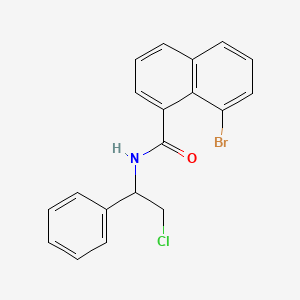
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
